N-(2-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16297737
Molecular Formula: C20H16FN5O2S
Molecular Weight: 409.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16FN5O2S |
|---|---|
| Molecular Weight | 409.4 g/mol |
| IUPAC Name | N-(2-fluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H16FN5O2S/c21-16-7-1-2-8-17(16)23-18(27)13-29-20-25-24-19(14-5-3-9-22-11-14)26(20)12-15-6-4-10-28-15/h1-11H,12-13H2,(H,23,27) |
| Standard InChI Key | OFADTNHLCYSIGK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CN=CC=C4)F |
Introduction
Structural Features and Analogues
The compound shares structural similarities with other triazole-based compounds, which often exhibit significant biological activity due to their complex molecular architecture. For instance, compounds like N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide and N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have been studied for their potential applications in medicinal chemistry and agricultural science.
Table: Comparison of Structural Features
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | C20H16FN5O2S | Fluorophenyl, furan, pyridine-4-yl |
| N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | C20H16BrN5O2S | Bromophenyl, furan, pyridine-2-yl |
| N-(2-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Not specified | Fluorophenyl, furan, pyridine-3-yl |
Synthesis and Characterization
The synthesis of such complex organic compounds typically involves multi-step reactions starting from commercially available precursors. Techniques like nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography–mass spectrometry (LC–MS) are commonly used to confirm the structure of these compounds .
Biological Activity and Potential Applications
Compounds with similar structural features have shown potential in various biological applications, including anti-inflammatory and anticancer activities. For instance, compounds like N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide have been evaluated as potential inhibitors of 5-lipoxygenase (5-LOX) .
Table: Potential Biological Activities of Related Compounds
| Compound Name | Biological Activity | Potential Applications |
|---|---|---|
| N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Anti-inflammatory | 5-LOX inhibitor |
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | Antitubercular | Novel antitubercular agents |
| N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Various biological activities | Medicinal chemistry and agricultural science |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume